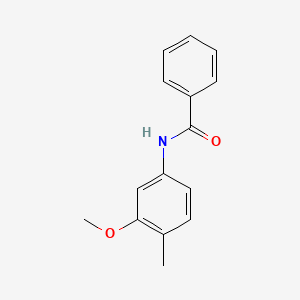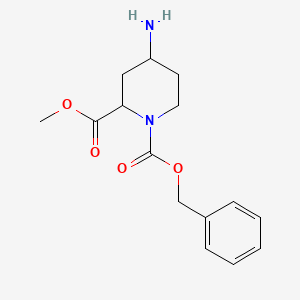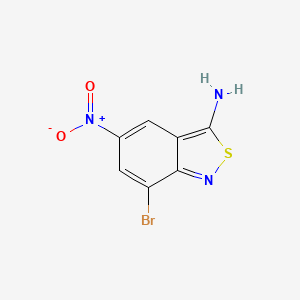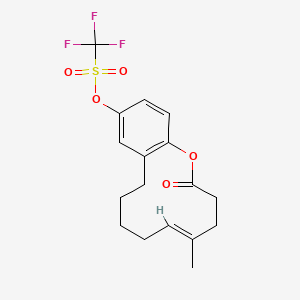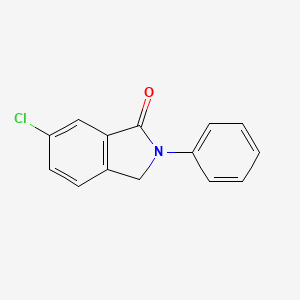
2-Iodo-3,4,5-trimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3,4,5-trimethoxybenzaldehyde is an organic compound with the molecular formula C10H11IO4 It is a trisubstituted aromatic aldehyde, characterized by the presence of iodine and three methoxy groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,4,5-trimethoxybenzaldehyde typically involves the iodination of 3,4,5-trimethoxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:
- Dissolve 3,4,5-trimethoxybenzaldehyde in a suitable solvent like acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-3,4,5-trimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: 2-Iodo-3,4,5-trimethoxybenzoic acid.
Reduction: 2-Iodo-3,4,5-trimethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
2-Iodo-3,4,5-trimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3,4,5-trimethoxybenzaldehyde depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell walls or inhibition of essential enzymes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
3,4,5-Trimethoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,4,5-Trimethoxybenzaldehyde: Differently substituted, leading to variations in chemical reactivity and applications.
Uniqueness: 2-Iodo-3,4,5-trimethoxybenzaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity and allows for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
73252-53-6 |
|---|---|
Fórmula molecular |
C10H11IO4 |
Peso molecular |
322.10 g/mol |
Nombre IUPAC |
2-iodo-3,4,5-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H11IO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4-5H,1-3H3 |
Clave InChI |
AVNJIXMQIQVSML-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=O)I)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide](/img/structure/B14125925.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
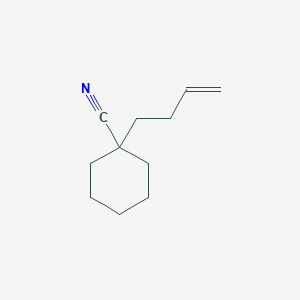
![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)

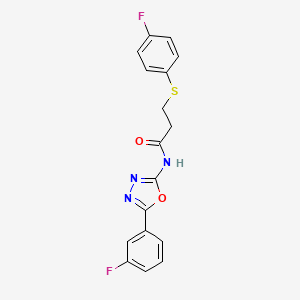
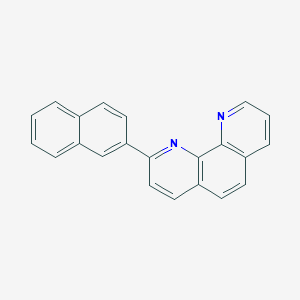
![N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide](/img/structure/B14125973.png)
